4-Chloro-17-hydroxypregn-4-ene-3,20-dione

5α-reductase inhibition androgen metabolism benign prostatic hyperplasia

4-Chloro-17-hydroxypregn-4-ene-3,20-dione (CAS 13583-20-5) is a synthetic C-4 chlorinated derivative of 17α-hydroxypregn-4-ene-3,20-dione, belonging to the pregnane steroid class. The compound features a chlorine atom at the C-4 position of the conjugated 3-oxo-Δ⁴ system and a free 17α-hydroxyl group, distinguishing it from both non-halogenated congeners and C-6 chlorinated positional isomers such as hydromadinone (6α-chloro-17-hydroxypregn-4-ene-3,20-dione).

Molecular Formula C21H29ClO3
Molecular Weight 364.9 g/mol
CAS No. 13583-20-5
Cat. No. B12807379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-17-hydroxypregn-4-ene-3,20-dione
CAS13583-20-5
Molecular FormulaC21H29ClO3
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C)O
InChIInChI=1S/C21H29ClO3/c1-12(23)21(25)11-7-15-13-4-5-16-18(22)17(24)8-9-19(16,2)14(13)6-10-20(15,21)3/h13-15,25H,4-11H2,1-3H3/t13-,14+,15+,19-,20+,21+/m1/s1
InChIKeyHGPYPOGDCXQMFV-FDLPIURMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-17-hydroxypregn-4-ene-3,20-dione (CAS 13583-20-5): A C-4 Halogenated Pregnane Steroid for Targeted Endocrine Research Procurement


4-Chloro-17-hydroxypregn-4-ene-3,20-dione (CAS 13583-20-5) is a synthetic C-4 chlorinated derivative of 17α-hydroxypregn-4-ene-3,20-dione, belonging to the pregnane steroid class. The compound features a chlorine atom at the C-4 position of the conjugated 3-oxo-Δ⁴ system and a free 17α-hydroxyl group, distinguishing it from both non-halogenated congeners and C-6 chlorinated positional isomers such as hydromadinone (6α-chloro-17-hydroxypregn-4-ene-3,20-dione) [1]. It has been characterized primarily as a dual inhibitor of human 5α-reductase types 1 and 2 and as a ligand for the androgen receptor (AR), based on published structure–activity relationship (SAR) studies [2].

Why 4-Chloro-17-hydroxypregn-4-ene-3,20-dione Cannot Be Replaced by Unsubstituted 17α-Hydroxyprogesterone or Other In-Class Steroids


Substituting 4-chloro-17-hydroxypregn-4-ene-3,20-dione with its non-halogenated parent (17α-hydroxypregn-4-ene-3,20-dione, compound 5) or with alternative C-4-modified analogs is not scientifically valid because the C-4 chlorine substituent directly modulates the electronic character of the conjugated 3-oxo-Δ⁴ system, altering both enzyme inhibition potency and isozyme selectivity [1]. The Bratoeff et al. study demonstrated that increasing the electronegativity of ring A through C-4 halogenation produces a major gain in 5α-reductase type 1 inhibitory activity, while the free 17α-hydroxyl group controls androgen receptor binding—esterification of this position (as in compounds 8a/8b) abolishes AR binding and restricts inhibition to type 2 only [1]. Furthermore, the C-4 chloro derivative (7a) and its C-4 bromo counterpart (7b) exhibit a ~39-fold difference in potency against 5α-reductase type 1 despite differing by only one halogen atom, underscoring that even ostensibly minor structural perturbations produce quantitatively distinct pharmacological fingerprints [2].

4-Chloro-17-hydroxypregn-4-ene-3,20-dione: Quantitative Comparator Evidence for Informed Scientific Selection


5α-Reductase Type 1 Inhibition: 4-Chloro vs. 4-Bromo Analog and Finasteride in the Same Recombinant Human Enzyme Assay

In a direct head-to-head assay using recombinant human 5α-reductase type 1 (cDNA, FLJ78895), 4-chloro-17α-hydroxypregn-4-ene-3,20-dione (7a) exhibited an IC₅₀ of 63 nM [1]. Under identical conditions (pH 6.5, 2°C, sodium phosphate buffer, NADPH, [³H]testosterone substrate), the 4-bromo analog (7b) was 39-fold more potent with an IC₅₀ of 1.60 nM, and the clinical benchmark finasteride recorded an IC₅₀ of 1.30 nM [1]. The chloro derivative thus occupies a distinct intermediate potency niche relative to both the higher-potency bromo congener and the sub-micromolar activity reported for the non-halogenated parent compound 5 in related enzyme preparations [2].

5α-reductase inhibition androgen metabolism benign prostatic hyperplasia

Dual 5α-Reductase Isozyme Inhibition: Unlike Epoxy and Ester Analogs That Are Isozyme-Selective

4-Chloro-17α-hydroxypregn-4-ene-3,20-dione (7a) inhibits both 5α-reductase type 1 and type 2 isozymes, as established by Bratoeff et al. using human prostate homogenate preparations [1]. This dual inhibition profile contrasts sharply with two closely related structural classes from the same study: the C-4 epoxy analog (compound 6, 17α-hydroxy-4,5-epoxypregnan-3,20-dione) inhibits only the type 1 enzyme, while the C-17 esterified derivatives (8a, 3,20-dioxo-4-chloropregn-4-ene-17α-yl-4-ethylbenzoate; 8b, 3,20-dioxo-4-bromopregn-4-ene-17α-yl-4-ethylbenzoate) inhibit only the type 2 enzyme [1]. The retention of a free 17α-hydroxyl group combined with the C-4 conjugated chloro substituent is therefore uniquely permissive for dual-isozyme activity among the tested series [1].

isozyme selectivity 5α-reductase type 2 dual inhibition

Androgen Receptor Binding: 4-Chloro-17α-hydroxy Steroid Retains AR Affinity Whereas C-17 Esterification Abolishes It

In competitive binding assays using [³H]mibolerone as radioligand and rat prostate cytosol as the AR source, 4-chloro-17α-hydroxypregn-4-ene-3,20-dione (7a) demonstrated measurable binding to the androgen receptor [1]. By contrast, the C-17 esterified derivatives 8a and 8b, which retain the C-4 chloro or bromo substituent but replace the free hydroxyl with a 4-ethylbenzoate ester, completely failed to bind the AR [1]. Similarly, the 4,5-epoxy analog (compound 6) showed no AR binding [1]. This indicates that the combination of the C-4 chloro substituent and the free 17α-hydroxyl group is the minimal structural requirement for retaining both 5α-reductase inhibition and AR engagement within this chemical series.

androgen receptor binding steroid SAR antiandrogen

17β-Hydroxysteroid Dehydrogenase Inhibition: Target Compound Is a Weak 17β-HSD1/HSD3 Inhibitor, Supporting 5α-Reductase Target Selectivity Over 17β-HSD Pathways

Cross-target profiling data from BindingDB/ChEMBL demonstrate that 4-chloro-17α-hydroxypregn-4-ene-3,20-dione is a weak inhibitor of 17β-hydroxysteroid dehydrogenase isoforms. The IC₅₀ against human placental cytosolic 17β-HSD1 was 1,130 nM [1], and inhibition of human testicular microsomal 17β-HSD (type 3, reduction of androstenedione) yielded an IC₅₀ of 30,300 nM [2]. These values are 18-fold and 480-fold higher, respectively, than the 63 nM IC₅₀ at 5α-reductase type 1, indicating a substantial selectivity window favoring the 5α-reductase target [3]. Furthermore, the compound inhibited human 15-lipoxygenase-1 (15-LOX-1) only at an IC₅₀ of 50,000 nM, confirming minimal activity against this off-target [4].

17β-HSD inhibition target selectivity off-target profiling

Structural Differentiation from the 6α-Chloro Positional Isomer (Hydromadinone) in Procurement

4-Chloro-17-hydroxypregn-4-ene-3,20-dione (CAS 13583-20-5, C-4 chlorine) must be carefully distinguished from its positional isomer hydromadinone (6α-chloro-17-hydroxypregn-4-ene-3,20-dione, CAS 16469-74-2, C-6 chlorine) during procurement, as the two compounds are frequently conflated in vendor catalogs and databases . The C-4 chlorine is conjugated with the 3-oxo-Δ⁴ system, directly influencing the electronic properties of the enone chromophore, whereas the C-6 chlorine is not in conjugation with the ketone. This fundamental electronic difference is the basis for the distinct 5α-reductase inhibitory profiles observed: the 4-chloro derivative (7a) inhibits both isozymes, while the 6α-chloro analog (hydromadinone) is primarily characterized as a progestogen [1]. The molecular formulas also differ: C₂₁H₂₉ClO₃ (MW 364.9, C-4 chloro 17α-hydroxy) vs. C₂₁H₂₉ClO₃ (same formula, but distinct connectivity) .

positional isomer hydromadinone chemical procurement

Validated Application Scenarios for 4-Chloro-17-hydroxypregn-4-ene-3,20-dione Based on Comparator Evidence


Dual 5α-Reductase Type 1/2 Inhibition in Androgen-Dependent Tissue Models

This compound is appropriate for in vitro and ex vivo studies requiring simultaneous blockade of both 5α-reductase isozymes in human prostate homogenates or cultured dermal papilla cells, where the epoxy analog 6 (type 1–only) or ester analogs 8a/8b (type 2–only) would leave one isozyme uninhibited [1]. Researchers investigating the relative contribution of type 1 vs. type 2 to dihydrotestosterone (DHT) synthesis can use 7a as the dual-inhibition baseline against which isozyme-selective analogs are benchmarked.

Androgen Receptor Binding Studies in Prostate or Seminal Vesicle Tissues

Given its demonstrated AR binding (unlike finasteride, 6, 8a, or 8b), 7a serves as a dual-mechanism probe compound for studies aimed at dissecting the interplay between 5α-reductase inhibition and AR antagonism in androgen-responsive tissues [1]. The Bratoeff study reported that steroids 5 and 7b (the bromo analog) decreased the growth of prostate and seminal vesicles in vivo [1], positioning the 4-chloro scaffold as a starting point for in vivo pharmacological evaluation in rodent models of benign prostatic hyperplasia.

Halogen Substitution SAR Campaigns on the Pregnane Scaffold

The 39-fold potency differential between the 4-chloro (7a, IC₅₀ 63 nM) and 4-bromo (7b, IC₅₀ 1.60 nM) analogs against human 5α-reductase type 1 in the same assay [2] provides a quantitative SAR anchor point for medicinal chemistry programs exploring C-4 halogen size, electronegativity, and polarizability effects. Procurement of the 4-chloro compound alongside the 4-bromo and non-halogenated parent enables systematic interrogation of the halogen bonding or steric contributions to enzyme inhibition.

Negative Control for 17β-HSD Pathway Studies

The compound's weak inhibition of 17β-HSD1 (IC₅₀ 1,130 nM) and 17β-HSD3 (IC₅₀ 30,300 nM) relative to its 5α-reductase type 1 potency (63 nM) [3] supports its use as a pathway-selective inhibitor in steroidogenic flux experiments. When used at concentrations ≤100 nM, 7a can inhibit 5α-reductase while leaving 17β-HSD-mediated conversions largely intact, enabling clean interpretation of androgen metabolism pathway bifurcation.

Quote Request

Request a Quote for 4-Chloro-17-hydroxypregn-4-ene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.